molecular formula C14H18ClNO3S B1608409 ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 76981-88-9

ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B1608409
CAS RN: 76981-88-9
M. Wt: 315.8 g/mol
InChI Key: BPXRKUOHWSBUQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of a similar compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .


Molecular Structure Analysis

The InChI code for a similar compound, ethyl 2-[(chloroacetyl)amino]-4-(2-furyl)-3-thiophenecarboxylate, is 1S/C13H12ClNO4S/c1-2-18-13(17)11-8(9-4-3-5-19-9)7-20-12(11)15-10(16)6-14/h3-5,7H,2,6H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate, is 262.74 . The InChI code is 1S/C10H13ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4,16H,3,5H2,1-2H3,(H,12,13) .

Scientific Research Applications

Synthesis of New Chemical Derivatives

Several studies have focused on the synthesis of novel chemical derivatives utilizing ethyl 2-aminothiophene carboxylates as starting materials. For instance, Faty et al. (2010) reported an efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, showcasing their antimicrobial activity. This demonstrates the compound's utility as a precursor in synthesizing biologically active molecules Faty, Hussein, & Youssef, 2010.

Anticancer Activity

Research by Abdel-Motaal et al. (2020) highlights the use of a thiophene incorporated thioureido substituent for synthesizing new heterocycles with significant anticancer activity against colon HCT-116 human cancer cell lines. This underscores the potential of thiophene derivatives in developing potent anticancer agents Abdel-Motaal, Alanzy, & Asem, 2020.

Apoptosis-Inducing Agents

Gad et al. (2020) employed ethyl 2-aminothiophene carboxylate derivatives for the discovery of new apoptosis-inducing agents targeting breast cancer. Their study involved multicomponent synthesis leading to derivatives showing considerable antiproliferative potential and inducing apoptosis in MCF-7 cells Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020.

Molecular Structure and Analysis

Fatima et al. (2022) synthesized and characterized Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT) and investigated it through single-crystal X-ray diffraction and DFT calculations. Their work provides insight into the molecular structure, electronic excitation, and potential applications of such compounds in various scientific and industrial fields Fatima et al., 2022.

Antimicrobial and Antioxidant Studies

Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, examining their antimicrobial activity against various pathogenic strains. The study showcases the antimicrobial potential of thiophene derivatives, indicating their application in developing new antibacterial and antifungal agents Altundas, Sarı, Çolak, & Öğütcü, 2010.

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c1-2-19-14(18)12-9-6-4-3-5-7-10(9)20-13(12)16-11(17)8-15/h2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXRKUOHWSBUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392802
Record name Ethyl 2-(2-chloroacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS RN

76981-88-9
Record name Ethyl 2-[(2-chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76981-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloroacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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